1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide is a complex organic compound that features an indole moiety, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to construct the indole ring . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
The sulfonyl group is introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the indole derivative in the presence of a base. The piperidine ring is then incorporated through a nucleophilic substitution reaction, where the sulfonyl-indole intermediate reacts with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and sulfonylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Sulfonyl Compounds: Sulfonylureas and sulfonamides are examples of compounds with sulfonyl groups that have therapeutic applications.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-3-carboxylic acid share the piperidine ring structure.
Uniqueness
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide is unique due to its combination of an indole moiety, a sulfonyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H28FN3O4S |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
1-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H28FN3O4S/c1-15-6-7-20(13-22(15)25)26-24(30)18-5-4-10-27(14-18)33(31,32)21-8-9-23-19(12-21)11-16(2)28(23)17(3)29/h6-9,12-13,16,18H,4-5,10-11,14H2,1-3H3,(H,26,30) |
InChI Key |
LWIVJSXLZMOOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)C)F |
Origin of Product |
United States |
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